Cas no 71108-88-8 (N1,N1-diethyl-N2-phenethyl-1,2-ethanediamine)

N1,N1-diethyl-N2-phenethyl-1,2-ethanediamine structure
71108-88-8 structure
Product Name:N1,N1-diethyl-N2-phenethyl-1,2-ethanediamine
CAS-nummer:71108-88-8
MF:C14H24N2
MW:220.353763580322
CID:1070229
PubChem ID:12882439
Update Time:2025-04-20

N1,N1-diethyl-N2-phenethyl-1,2-ethanediamine Chemische en fysische eigenschappen

Naam en identificatie

    • N1,N1-diethyl-N2-phenethyl-1,2-ethanediamine
    • 2-(Diethylamino)-N-(1,1,3,3-tetramethylbutyl)valeramide hydrochloride
    • 2-(diethylamino)-N-(2,4,4-trimethylpentan-2-yl)pentanamide hydrochloride
    • AC1MIBKH
    • LS-160925
    • N,N-Diaethyl-norvalin-(1,1,3,3-tetramethyl-butylamid), Hydrochlorid
    • N,N-Diaethyl-N'-phenaethyl-aethylendiamin
    • N,N-diet
    • N,N-diethyl-norvaline-(1,1,3,3-tetramethyl-butylamide), hydrochloride
    • TR 377
    • Valeramide, 2-(diethylamino)-N-(1,1,3,3-tetramethylbutyl)-, hydrochloride
    • [2-(diethylamino)ethyl](2-phenylethyl)amine
    • AKOS000236786
    • 71108-88-8
    • SCHEMBL10996038
    • N',N'-diethyl-N-(2-phenylethyl)ethane-1,2-diamine
    • MDL: MFCD08756995
    • Inchi: 1S/C14H24N2/c1-3-16(4-2)13-12-15-11-10-14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3
    • InChI-sleutel: WUIFHYMUVDPLHT-UHFFFAOYSA-N
    • LACHT: N(CC)(CC)CCNCCC1C=CC=CC=1

Berekende eigenschappen

  • Exacte massa: 220.19412
  • Monoisotopische massa: 220.193948774g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 16
  • Aantal draaibare bindingen: 8
  • Complexiteit: 149
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.5
  • Topologisch pooloppervlak: 15.3Ų

Experimentele eigenschappen

  • PSA: 15.27
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